3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(Benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core One common approach is the Knoevenagel condensation reaction, where a suitable benzaldehyde derivative is reacted with a malonic acid derivative in the presence of a base to form the chromen-2-one structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles such as sodium hydride (NaH).
Addition: Electrophilic addition reactions may involve the use of strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry: In industry, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism by which 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one exerts its effects depends on its specific biological target. For example, if it acts as an antioxidant, it may neutralize free radicals by donating hydrogen atoms. If it has anticancer properties, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The specific pathways involved will depend on the biological context and the desired therapeutic effect.
Comparison with Similar Compounds
Coumarin: A simpler analog with similar biological activities.
Chromone: A closely related compound with a similar core structure.
Benzodioxole derivatives: Compounds featuring the benzo[d][1,3]dioxole moiety.
Uniqueness: 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6/c1-21-14-4-2-3-11-7-12(18(20)24-17(11)14)16(19)10-5-6-13-15(8-10)23-9-22-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZOLFHKNWLBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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